Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate
CAS No.: 900015-17-0
Cat. No.: VC4475567
Molecular Formula: C18H15NO5S2
Molecular Weight: 389.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900015-17-0 |
|---|---|
| Molecular Formula | C18H15NO5S2 |
| Molecular Weight | 389.44 |
| IUPAC Name | methyl 3-[4-(benzenesulfonamido)phenoxy]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)24-14-9-7-13(8-10-14)19-26(21,22)15-5-3-2-4-6-15/h2-12,19H,1H3 |
| Standard InChI Key | XSBDYCAABNMHDU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Functional Group Analysis
Molecular Architecture
The compound’s structure comprises three primary components:
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A thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted with a methyl carboxylate group at position 2.
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A phenoxy group bridging the thiophene ring to a para-substituted phenylsulfonamide moiety.
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A phenylsulfonamide group at the para position of the phenoxy benzene, featuring a sulfonamide (-SO₂NH-) linkage.
The IUPAC name, methyl 3-[4-(phenylsulfonamido)phenoxy]thiophene-2-carboxylate, reflects this arrangement. The presence of both electron-withdrawing (sulfonamide, carboxylate) and electron-donating (phenoxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Spectroscopic and Computational Data
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Molecular Formula: C₁₈H₁₅NO₅S₂.
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Molecular Weight: 389.44 g/mol.
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SMILES Notation: COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 .
The thiophene ring’s planarity and the sulfonamide group’s hydrogen-bonding capacity suggest potential for crystal engineering and supramolecular assembly .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the phenyl and thiophene groups; limited aqueous solubility but miscible with polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Susceptible to hydrolysis under acidic or basic conditions owing to the ester and sulfonamide groups. Storage recommendations likely include anhydrous environments at controlled temperatures.
Thermodynamic and Kinetic Parameters
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (estimated >150°C) |
| LogP (Partition Coefficient) | ~3.2 (calculated via XLogP3) |
| pKa | ~4.5 (sulfonamide proton) |
Research Findings and Biological Relevance
Material Science Applications
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Organic Electronics: Thiophene’s conjugated system may support charge transport in semiconductors .
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Supramolecular Catalysts: Sulfonamide hydrogen bonds could template molecular recognition sites.
Comparative Analysis with Structural Analogs
The phenylsulfonyl group in Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate may enhance lipophilicity and target affinity compared to methylsulfonyl analogs .
Future Research Directions
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Synthetic Optimization:
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Develop one-pot methodologies to improve yield and purity.
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Explore enzymatic or photocatalytic sulfonylation for greener synthesis.
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Biological Screening:
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Evaluate cytotoxicity, kinase inhibition, and antimicrobial efficacy.
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Conduct molecular docking studies to predict protein targets.
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Material Characterization:
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Investigate thin-film conductivity and optical properties for electronics applications.
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